cis-5-Decene
Overview
Description
“Cis-5-Decene” is a chemical compound with the molecular formula C10H20 . It is also known by other names such as “(Z)-5-Decene” and "(Z)-dec-5-ene" . The molecular weight of cis-5-Decene is 140.27 g/mol .
Synthesis Analysis
The synthesis of cis-5-Decene can be achieved through various methods. One such method involves the use of acetylene as the only source of carbon atoms . Another approach involves a silica gel supported Malaprade cleavage of methyl maslinoate followed by a titanium-on-graphite supported McMurry coupling .
Molecular Structure Analysis
The molecular structure of cis-5-Decene is represented by the SMILES notation "CCCCC=CCCCC" . The InChI key for cis-5-Decene is "UURSXESKOOOTOV-KTKRTIGZSA-N" . The compound has a total of 10 heavy atoms and its complexity, as computed by Cactvs 3.4.8.18, is 62.1 .
Chemical Reactions Analysis
Cis-5-Decene can undergo various chemical reactions. For instance, it can undergo catalytic allylic oxidation to produce a multifunctional chiral building block . This reaction is significant in the production of pharmaceuticals, natural products, fine chemicals, and other functional materials .
Physical And Chemical Properties Analysis
Cis-5-Decene is a colorless liquid with a boiling point of 60°C . It has a molecular weight of 140.27 g/mol . The compound is characterized by a high degree of unsaturation due to the presence of a double bond .
Scientific Research Applications
1. Catalysis and Polymerization
cis-5-Decene has been investigated for its potential in catalysis and polymerization processes. Krouse and Schrock (1988) explored the synthesis of various metal-capped ene-ynes, including reactions involving cis-5-decene. These compounds were evaluated as catalysts for preparing polydiacetylenes, although instability and insolubility issues were noted, limiting their utility in this context (Krouse & Schrock, 1988).
2. Oxidation Studies
The oxidation behavior of cis-5-decene under high pressures and temperatures was studied by Fridlyand et al. (2015). Their experiments revealed that the position of the double bond in long alkenes, like cis-5-decene, significantly affects their reactivity. This research aids in understanding the chemical kinetic effects of alkenes, which is crucial for the development of efficient fuels (Fridlyand et al., 2015).
3. Isomerization Reactions
The compound has been used in studies involving isomerization reactions. For instance, Satyanarayana and Periasamy (1987) explored the catalytic isomerization of olefins, including 1-decene, into various isomers using a CoCl2/Ph3P/NaBH4 system (Satyanarayana & Periasamy, 1987).
4. Investigation in Synthesis and Photochemistry
cis-5-Decene has been used in the synthesis of various compounds and in photochemistry studies. For example, Zadok et al. (1983) studied the reactions of 1-decene adsorbed on silica gel with oxygen atoms produced by microwave discharge, yieldingepoxides and carbonyl compounds at different temperatures. This study contributes to understanding the interactions between unsaturated compounds like cis-5-decene and reactive oxygen species (Zadok, Rubinraut, & Mazur, 1983).
5. Biochemical Analysis
cis-5-Decene has been utilized in biochemical studies as well. Lindstedt et al. (1976) identified various acids, including cis-5-decene-1,10-dioic acid, in the urine and serum of a child with congenital lactic acidosis. This research enhances our understanding of metabolic disorders and the role of different biochemical compounds in human physiology (Lindstedt, Norberg, Steen, & Wahl, 1976).
6. Photoresponsive Materials
The use of cis-5-decene has extended into the development of photoresponsive materials. Mukhopadhyay, Praveen, and Ajayaghosh (2014) discussed the integration of azobenzene, which undergoes cis-trans isomerization, into metal-organic materials. Such research has significant implications for designing materials that respond to light, potentially useful in various technological applications (Mukhopadhyay, Praveen, & Ajayaghosh, 2014).
Safety And Hazards
Cis-5-Decene is classified as a flammable liquid and vapor, and it may be fatal if swallowed and enters airways . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended when handling cis-5-Decene .
Future Directions
The future directions in the study and application of cis-5-Decene could involve exploring more efficient and sustainable methods of synthesis. Additionally, understanding the influence of the double bond position on the oxidation of decene isomers at high pressures and temperatures could open up new avenues for research .
properties
IUPAC Name |
(Z)-dec-5-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSXESKOOOTOV-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896841 | |
Record name | Cis-5-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-5-Decene | |
CAS RN |
7433-78-5 | |
Record name | (5Z)-5-Decene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7433-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Decene, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cis-5-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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